

In-Depth Technical Guide: YS-67, a Novel EGFR Inhibitor

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Compound of Interest

Compound Name: YS-67

Cat. No.: B12365708

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Abstract

YS-67 is a potent and selective, orally bioavailable inhibitor of the Epidermal Growth Factor Receptor (EGFR). With a molecular formula of $C_{32}H_{34}N_4O_3$ and a molecular weight of 522.64 g/mol, **YS-67** has demonstrated significant antitumor activity, particularly in non-small cell lung cancer (NSCLC) models. Its mechanism of action involves the direct inhibition of EGFR phosphorylation, leading to the suppression of downstream signaling pathways, including the PI3K/Akt pathway. This guide provides a comprehensive overview of the technical details of **YS-67**, including its chemical properties, mechanism of action, and detailed experimental protocols for its evaluation.

Core Compound Data

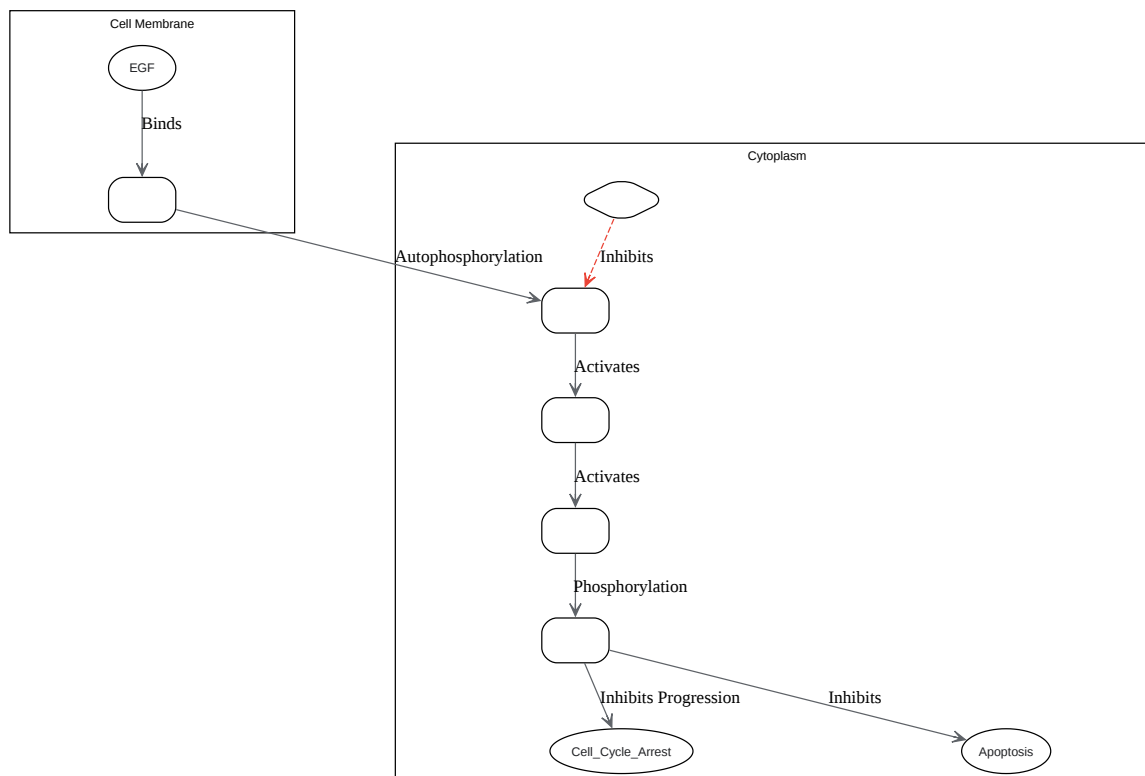
A summary of the key quantitative data for **YS-67** is presented in Table 1. This includes its molecular attributes and inhibitory concentrations against both the target enzyme and various cancer cell lines.

Parameter	Value	Reference
Molecular Formula	C32H34N4O3	[1]
Molecular Weight	522.64 g/mol	[1]
CAS Number	2761327-15-3	[1]
IC50 (EGFR Kinase)	5.2 nM	[2]
IC50 (A549 Cells)	4.1 μM	[2]
IC50 (PC-9 Cells)	0.5 μM	[2]
IC50 (A431 Cells)	2.1 μM	[2]

Mechanism of Action: EGFR-Akt Signaling Pathway

YS-67 exerts its anti-cancer effects by targeting the EGFR signaling cascade, a critical pathway in cell proliferation and survival.[1] Upon binding to its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling, prominently through the PI3K/Akt pathway, which promotes cell growth, proliferation, and inhibits apoptosis.[3]

YS-67 acts as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain, effectively blocking its autophosphorylation.[3] The subsequent inhibition of phosphorylated EGFR (p-EGFR) prevents the activation of downstream effectors, including Akt. The suppression of phosphorylated Akt (p-Akt) leads to the induction of cell cycle arrest, primarily at the G0/G1 phase, and the promotion of apoptosis.[2]



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Figure 1: YS-67 Inhibition of the EGFR-Akt Signaling Pathway.

Experimental Protocols

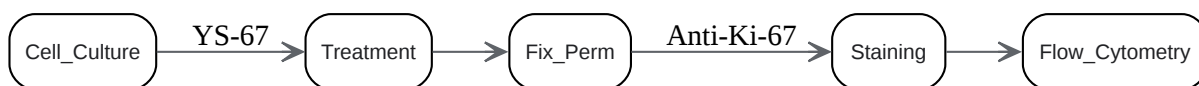
The following protocols are provided as a guide for the in vitro evaluation of **YS-67**. These are based on standard methodologies and should be optimized for specific experimental conditions.

Cell Proliferation Assay (Ki-67 Staining)

This protocol outlines the assessment of cell proliferation by measuring the expression of the Ki-67 antigen, a marker for actively cycling cells.[4][5]

- **Cell Culture:** Plate non-small cell lung cancer cells (e.g., A549, PC-9, A431) in appropriate culture vessels and allow them to adhere overnight.

- Treatment: Treat the cells with varying concentrations of **YS-67** for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
- Fixation and Permeabilization:
 - Harvest the cells and wash with PBS.
 - Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
 - Permeabilize the cells with a solution containing saponin or Triton X-100.
- Staining:
 - Incubate the cells with an anti-Ki-67 antibody conjugated to a fluorophore (e.g., FITC, PE) for 30-60 minutes at room temperature, protected from light.
 - Wash the cells to remove unbound antibody.
- Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of Ki-67 positive cells.



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Figure 2: Workflow for Cell Proliferation Assay.

Western Blot Analysis of p-EGFR and p-Akt

This protocol describes the detection of phosphorylated EGFR and Akt levels in response to **YS-67** treatment.^{[3][6][7]}

- Cell Culture and Treatment:
 - Seed cells and allow them to adhere.
 - Serum-starve the cells for 16-24 hours to reduce basal phosphorylation.

- Pre-treat the cells with **YS-67** for a specified time (e.g., 1-2 hours).
- Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Quantify the protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
 - Denature protein lysates by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE (20-30 µg of protein per lane).
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% BSA or non-fat milk in TBST.
 - Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-Akt, and total Akt overnight at 4°C.
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
 - Detect the chemiluminescent signal using an ECL substrate and an imaging system.
 - Quantify band intensities using densitometry software.



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Figure 3: Workflow for Western Blot Analysis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution following treatment with **YS-67**.^[5]

- Cell Culture and Treatment: Treat cells with **YS-67** as described in the cell proliferation assay.
- Harvesting and Fixation:
 - Harvest both adherent and floating cells.
 - Wash the cells with PBS.
 - Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C for at least 2 hours.
- Staining:
 - Wash the fixed cells with PBS.
 - Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
 - Incubate for 15-30 minutes at room temperature in the dark.
- Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V Staining)

This protocol is used to detect and quantify apoptosis induced by **YS-67**.

- Cell Culture and Treatment: Treat cells with **YS-67** as previously described.
- Harvesting: Harvest both adherent and floating cells.
- Staining:
 - Wash the cells with PBS and then with 1X Annexin V binding buffer.
 - Resuspend the cells in Annexin V binding buffer.
 - Add Annexin V conjugated to a fluorophore (e.g., FITC, APC) and a viability dye (e.g., Propidium Iodide, 7-AAD).
 - Incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry: Analyze the stained cells promptly by flow cytometry. The results will differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

Synthesis

A detailed, step-by-step synthesis protocol for **YS-67** (C32H34N4O3) is proprietary and not publicly available in the provided search results. The synthesis is described in the publication by He P, et al. in *Bioorganic Chemistry*, 2024.^[2] For researchers interested in synthesizing **YS-67**, it is recommended to consult this primary literature for the detailed synthetic route and characterization data.

Conclusion

YS-67 is a promising EGFR inhibitor with potent activity against non-small cell lung cancer cell lines. Its well-defined mechanism of action, involving the inhibition of the EGFR-Akt signaling pathway, makes it an attractive candidate for further preclinical and clinical development. The experimental protocols provided in this guide offer a framework for the continued investigation of **YS-67** and other novel EGFR inhibitors.

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